Comparison of Synthetic Yield from Carboxylic Acid Precursor versus 1-Methyl Analog
The synthesis of 1H-Indazole-3-carbonyl chloride from its parent carboxylic acid via thionyl chloride proceeds with a 91% yield, providing a benchmark for the unsubstituted indazole scaffold [1]. Under analogous conditions, the synthesis of 1-methyl-1H-indazole-3-carbonyl chloride is reported to achieve a higher yield of approximately 97% . This 6% quantitative difference in yield for the unsubstituted analog is a factor for process chemistry evaluation, where the trade-off for retaining a reactive N-H site is a moderate reduction in synthetic efficiency of the acid chloride formation step. Note: This is a cross-study comparison based on reported yields from independent procedures.
| Evidence Dimension | Yield of Acid Chloride Formation from Corresponding Carboxylic Acid |
|---|---|
| Target Compound Data | 91% yield (1H-indazole-3-carbonyl chloride) |
| Comparator Or Baseline | 1-Methyl-1H-indazole-3-carbonyl chloride: ~97% yield |
| Quantified Difference | Approximately 6 percentage points lower yield for the target compound |
| Conditions | Both syntheses use thionyl chloride (SOCl2); target compound procedure from Indazoles.com, comparator procedure from Chem960.com. |
Why This Matters
For procurement, this quantifies the synthetic efficiency of the first step when the acid chloride is generated in-house, allowing a direct cost-yield assessment against the N-methyl analog.
- [1] Indazoles.com. New learning discoveries about 4498-67-3: Synthesis of 1H-indazole-3-carbonyl chloride (91% yield). (n.d.). View Source
